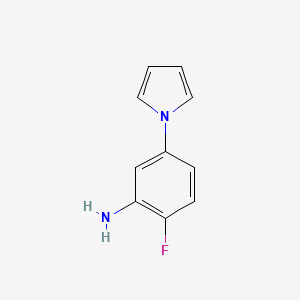

2-fluoro-5-(1H-pyrrol-1-yl)aniline

Description

Contextual Significance of Fluorinated Pyrrole-Aniline Hybrid Systems in Chemical Research

Fluorinated organic molecules have garnered immense attention in medicinal chemistry and materials science. nih.govnih.govresearchgate.net The introduction of fluorine can dramatically alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.netresearchgate.net When incorporated into a hybrid system containing both a pyrrole (B145914) and an aniline (B41778), the fluorine atom can further modulate the electronic nature of the entire scaffold. Pyrrole-aniline structures themselves are recognized as important pharmacophores and building blocks in organic synthesis. The strategic placement of a fluorine atom on this hybrid system, as seen in 2-fluoro-5-(1H-pyrrol-1-yl)aniline, offers a nuanced approach to fine-tuning molecular properties for specific applications.

Scope and Research Objectives for this compound

This article aims to provide a focused and detailed examination of the chemical compound this compound. The primary objectives are to present its fundamental chemical properties, outline a viable synthetic pathway, and discuss its potential as a building block in organic synthesis. While specific, in-depth research focused exclusively on this molecule is not extensively available in the public domain, this article will draw upon established knowledge of related structures to provide a comprehensive and scientifically grounded overview.

Chemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 896429-57-5 | medchemexpress.com |

| Molecular Formula | C₁₀H₉FN₂ | medchemexpress.com |

| Molecular Weight | 176.19 g/mol | medchemexpress.com |

| Appearance | Not specified; likely a solid at room temperature | Inferred |

| Solubility | Not specified |

A general and effective method for the synthesis of 2-(1H-pyrrol-1-yl)anilines involves a two-step process starting from a substituted 2-nitroaniline (B44862). rsc.org This procedure can be adapted for the preparation of this compound.

The initial step is the Clauson-Kaas reaction, where 4-fluoro-2-nitroaniline (B1293508) reacts with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of a suitable acid catalyst, such as acetic acid, to form 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole. The subsequent step involves the reduction of the nitro group to an amine. This transformation is commonly achieved using a reducing agent like iron powder in the presence of an ammonium (B1175870) chloride solution or through catalytic hydrogenation.

Table 2: General Synthesis of 2-(1H-pyrrol-1-yl)anilines

| Step | Reaction | Reagents and Conditions |

| 1 | Formation of the pyrrole ring | Substituted 2-nitroaniline, 2,5-dimethoxytetrahydrofuran, acetic acid, reflux. rsc.org |

| 2 | Reduction of the nitro group | Iron powder, ammonium chloride, water/ethanol (B145695), reflux; or H₂, Pd/C. rsc.org |

While specific experimental data for this compound is scarce, the characterization of the closely related, non-fluorinated compound, 2-(1H-pyrrol-1-yl)aniline, provides valuable comparative data.

Table 3: Spectroscopic Data for the Non-fluorinated Analog, 2-(1H-pyrrol-1-yl)aniline

| Spectroscopic Technique | Key Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.16-7.12 (m, 2H), 6.82 (t, J = 2.1 Hz, 2H), 6.79-6.75 (m, 2H), 6.33 (t, J = 2.0, 2H), 3.68 (s, 2H) | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 142.07, 128.59, 127.54, 127.20, 121.74, 118.43, 116.13, 109.42 | rsc.org |

| Mass Spectrometry (HRMS) | calcd for C₁₀H₁₁N₂ [(M+H)⁺]: 159.0917; found, 159.0916 | rsc.org |

| Infrared (ATR) | Data available in public databases | nih.gov |

The presence of the fluorine atom in this compound would be expected to introduce characteristic shifts in the NMR spectra and potentially influence the fragmentation pattern in mass spectrometry. Specifically, carbon-fluorine and proton-fluorine couplings would be observable in the ¹³C and ¹H NMR spectra, respectively.

Research Findings and Potential Applications

As a drug intermediate, this compound is a valuable starting material for the synthesis of more complex and potentially bioactive compounds. medchemexpress.commedchemexpress.com The aniline functional group can be readily diazotized and converted into a variety of other functional groups, or it can participate in coupling reactions to form amides, sulfonamides, and other derivatives. The pyrrole ring can also undergo various electrophilic substitution reactions.

The combination of the fluoro, pyrrole, and aniline moieties suggests that this compound could be a precursor for the synthesis of novel kinase inhibitors, a class of drugs where such structural motifs are common. The fluorine atom can enhance binding affinity and improve metabolic stability, properties that are highly desirable in drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPWVEMZXMMIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2 Fluoro 5 1h Pyrrol 1 Yl Aniline

Reactivity of the Aniline (B41778) Moiety in Fluorinated Pyrrol-1-ylanilines

The aniline portion of the molecule is a primary site for a range of chemical reactions, largely governed by the presence of the amino group.

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, the positions ortho and para to the amino group in 2-fluoro-5-(1H-pyrrol-1-yl)aniline are already substituted. The fluorine atom is deactivating, while the pyrrole (B145914) group is also generally considered electron-withdrawing. This complex interplay of electronic effects influences the regioselectivity of further substitution on the aniline ring.

The primary amino group of this compound readily undergoes acylation with acyl halides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic properties and steric environment of the aniline nitrogen.

| Reactant | Reagent | Product |

| This compound | Acyl Halide/Anhydride | N-(4-fluoro-3-(1H-pyrrol-1-yl)phenyl)acetamide |

| This compound | Sulfonyl Chloride | N-(4-fluoro-3-(1H-pyrrol-1-yl)phenyl)benzenesulfonamide |

The amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo various coupling reactions to introduce a wide range of functional groups onto the aromatic ring.

Reactivity of the Pyrrole Ring in Fluorinated Pyrrol-1-ylanilines

The pyrrole ring, while aromatic, exhibits reactivity that is distinct from the aniline ring. chemenu.com

Pyrrole is an electron-rich aromatic heterocycle and is highly susceptible to electrophilic attack. chemenu.com Substitution typically occurs at the C2 and C5 positions. The nitrogen atom's lone pair is part of the aromatic sextet, making the ring carbons electron-rich. However, the attachment of the electron-withdrawing fluorinated phenyl ring can modulate this reactivity.

| Reaction Type | Position of Substitution |

| Electrophilic Substitution | C2 and C5 of the pyrrole ring |

The pyrrole ring can be reduced under various hydrogenation conditions. Catalytic hydrogenation can lead to the formation of a pyrrolidine (B122466) ring. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, potentially allowing for the partial or complete saturation of the pyrrole ring without affecting the aniline ring. A general procedure for the preparation of 2-(1H-pyrrol-1-yl)anilines involves the reduction of a nitro group to an aniline using iron powder and ammonium (B1175870) chloride. rsc.org

Interplay of Fluorine Substitution on Reactivity Profiles

The introduction of a fluorine atom onto the aniline ring, as seen in this compound, profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. The unique characteristics of fluorine, being the most electronegative element, create a complex interplay of electronic effects that modulate the reactivity of the entire molecule, particularly the amino group and the aromatic system.

Inductive and Resonance Effects of the Fluorine Atom

The reactivity of an aromatic ring is largely dictated by the electron density of its π-system. Substituents on the ring can either increase or decrease this electron density through a combination of inductive and resonance effects. In the case of the fluorine atom in this compound, these two effects operate in opposition.

Conversely, the resonance effect (+R) involves the donation of electron density from one of fluorine's lone pairs into the aromatic π-system. csbsju.edu This donation occurs through the overlap of the p-orbitals of fluorine with the p-orbitals of the ring carbons. stackexchange.com This effect specifically increases the electron density at the ortho and para positions relative to the fluorine atom. stackexchange.com

Impact on Acidity and Basicity of Functional Groups

The primary functional group whose reactivity is altered by the fluorine substituent is the aniline's amino (-NH₂) group. The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to donate to a proton. libretexts.orglasalle.edu

In aniline, the lone pair on the nitrogen is already partially delocalized into the aromatic ring, which makes aniline a significantly weaker base than aliphatic amines. libretexts.orgquora.com The introduction of a fluorine atom further decreases the basicity. The strong, electron-withdrawing inductive effect of fluorine pulls electron density from the aromatic ring, which in turn withdraws density from the amino group's nitrogen atom. quora.comjournaleras.com This reduction in electron density makes the lone pair less available for protonation, resulting in a lower pKₐ value for the conjugate acid and thus a weaker base. journaleras.commdpi.com Studies on substituted anilines have consistently shown that electron-withdrawing groups decrease the pKₐ of the anilinium ion. researchgate.net

While the pyrrole nitrogen also possesses a lone pair, it is integral to the aromaticity of the pyrrole ring and is therefore not basic. The fluorine substitution is expected to make the N-H proton of the pyrrole ring slightly more acidic, but the most significant impact remains the attenuation of the aniline nitrogen's basicity. This reduced basicity is a critical consideration in derivatization reactions that involve the amino group, such as acylation, alkylation, or diazotization, often requiring harsher conditions compared to non-fluorinated analogues. libretexts.org

Table 1: Comparative pKₐ Values of Conjugate Acids of Aniline and Fluoroanilines

| Compound | pKₐ of Conjugate Acid | Effect of Fluorine |

|---|---|---|

| Aniline | 4.6 | Reference |

| 4-Fluoroaniline | 4.65 | Minimal change due to competing inductive and resonance effects at the para position. |

| 3-Fluoroaniline | 3.51 | Significant decrease due to the strong inductive effect at the meta position. |

| 2-Fluoroaniline | 3.20 | Strongest decrease due to the proximity of the fluorine atom (inductive effect). |

Application of 2 Fluoro 5 1h Pyrrol 1 Yl Aniline As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The strategic placement of the amino and pyrrole (B145914) groups on the fluorinated benzene (B151609) ring allows for the construction of intricate heterocyclic frameworks. This is particularly evident in its use for synthesizing fused heterocyclic systems like pyrrolo[1,2-a]quinoxalines and other polycyclic nitrogen-containing scaffolds.

Synthesis of Pyrrolo[1,2-a]quinoxalines and Related Fused Heterocycles

The compound 2-fluoro-5-(1H-pyrrol-1-yl)aniline serves as a key starting material for synthesizing pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. These derivatives are of significant interest due to their potential as sirtuin 6 (SIRT6) activators, which have emerged as a promising target for treating various human diseases. nih.gov The general synthetic route involves the condensation of 2-(1H-pyrrol-1-yl)aniline derivatives with various aldehydes. nih.gov

For instance, the reaction of 2-(1H-pyrrol-1-yl)aniline with 2-chloronicotinaldehyde (B135284) or 2-fluoronicotinaldehyde derivatives in the presence of an acid catalyst like acetic acid in ethanol (B145695) leads to the formation of the desired pyrrolo[1,2-a]quinoxaline core. nih.gov This reaction proceeds through a Pictet-Spengler-type annulation/oxidation sequence. nih.gov The versatility of this method allows for the introduction of a wide range of substituents on the quinoxaline (B1680401) ring system by using appropriately substituted aldehydes. nih.gov Iron-catalyzed methods have also been developed for the synthesis of these heterocycles from 1-(2-aminophenyl)pyrroles and cyclic ethers, showcasing the robustness of this synthetic strategy. rsc.org

Table 1: Examples of Pyrrolo[1,2-a]quinoxaline Derivatives Synthesized from 2-(1H-pyrrol-1-yl)aniline Analogs

| Aldehyde Reactant | Resulting Derivative | Reference |

|---|---|---|

| 2-Chloronicotinaldehyde | Pyrrolo[1,2-a]quinoxaline | nih.gov |

| 2-Fluoronicotinaldehyde | Fluorinated Pyrrolo[1,2-a]quinoxaline | nih.gov |

| Substituted Piperazine-containing Aldehydes | Piperazine-substituted Pyrrolo[1,2-a]quinoxalines | nih.gov |

Formation of Polycyclic Nitrogen-Containing Scaffolds

Beyond the well-established synthesis of pyrrolo[1,2-a]quinoxalines, the structural motifs present in this compound are foundational for building a broader range of polycyclic nitrogen-containing scaffolds. The introduction of nitrogen atoms into polycyclic aromatic hydrocarbon (PAH) frameworks is a key strategy for tuning their electronic and physical properties. mdpi.com Nitrogen-containing heterocycles are ubiquitous in bioactive compounds and marketed drugs. nih.gov

The synthesis of complex nitrogen-containing polycyclic compounds often involves multi-step sequences that can include cross-coupling reactions, acid-mediated cycloisomerizations, and transition-metal-catalyzed C-H activation/arylation as key ring-forming steps. mdpi.com While direct examples utilizing this compound for novel, complex polycyclic systems beyond quinoxalines are still emerging, its potential is clear. The presence of the reactive aniline (B41778) and pyrrole functionalities provides multiple points for further annulation and ring-fusion reactions, paving the way for the creation of novel N-doped PAH-like structures. mdpi.com

Precursor for Advanced Organic Materials

The electronic properties inherent to the this compound structure make it an attractive starting point for the development of advanced organic materials. The combination of the electron-donating aniline and pyrrole moieties with the electron-withdrawing fluorine atom can lead to materials with interesting optoelectronic characteristics.

Development of Functional Monomers and Polymers for Optoelectronic Applications

The design and synthesis of functional monomers are crucial for creating polymers with tailored properties for optoelectronic applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). mdpi.com The this compound molecule possesses the necessary functionalities to be developed into such a monomer.

Integration into Conjugated Systems for Electronic Devices

The core structure of this compound is a building block that can be integrated into larger π-conjugated systems. The introduction of heteroatoms like nitrogen into these systems is a powerful tool for modulating their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects their optical and electrochemical properties. mdpi.com

By strategically connecting multiple units derived from this compound or by copolymerizing it with other aromatic monomers, it is possible to create conjugated polymers with specific bandgaps and charge transport characteristics suitable for various electronic devices. The amine functionality offers a convenient handle for polymerization reactions, such as those used in the synthesis of polyanilines and other conductive polymers.

Design and Synthesis of Chemically Diverse Derivatives for Mechanistic Chemical Biology Investigations

The versatility of this compound extends to the field of chemical biology, where structurally diverse small molecules are essential tools for probing biological processes. nih.gov The ability to readily synthesize a library of derivatives from this starting material makes it a valuable scaffold for developing chemical probes.

By systematically modifying the core structure, for example, by introducing different substituents on the aniline or pyrrole rings, a range of compounds with varied steric and electronic properties can be generated. These derivatives can then be screened for their ability to interact with specific biological targets. The aforementioned synthesis of pyrrolo[1,2-a]quinoxaline-based SIRT6 activators is a prime example of this approach. nih.gov Docking studies of these derivatives have provided insights into their binding modes, with the protonated nitrogen on the side chain forming key interactions with the target protein. nih.gov This highlights how derivatives of this compound can be used to investigate the structure-activity relationships of small molecule modulators of protein function.

Scaffold Modification for Ligand Design Principles

The unique arrangement of a nucleophilic aniline, a planar pyrrole ring, and an electron-withdrawing fluorine atom on the phenyl ring makes this compound an attractive scaffold for modification in ligand design. The primary amino group serves as a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of larger, more complex molecular architectures.

In the context of drug discovery, the principles of scaffold modification often involve exploring the structure-activity relationship (SAR) of a lead compound. The this compound core can be systematically modified to probe interactions with biological targets. For instance, the aniline nitrogen can be acylated, alkylated, or used in cyclization reactions to generate a wide array of derivatives.

A general synthetic strategy for producing related 2-(1H-pyrrol-1-yl)anilines involves the reaction of a substituted 2-nitroaniline (B44862) with 2,5-dimethoxytetrahydrofuran (B146720), followed by the reduction of the nitro group to an amine. rsc.org This method can be adapted for the synthesis of this compound, starting from 4-fluoro-2-nitroaniline (B1293508). The subsequent reactions of the aniline group can lead to the formation of various heterocyclic systems, which are common scaffolds in medicinal chemistry. For example, condensation reactions with dicarbonyl compounds or their equivalents can yield fused ring systems with diverse pharmacological properties.

The fluorine atom at the 5-position of the aniline ring can significantly influence the physicochemical properties of the resulting ligands. Fluorine's high electronegativity can modulate the pKa of the aniline nitrogen, affect metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

Table 1: Potential Scaffold Modifications of this compound

| Reaction Type | Reagent/Condition | Potential Product Scaffold |

| Acylation | Acid chloride/anhydride | Amide derivatives |

| Sulfonylation | Sulfonyl chloride | Sulfonamide derivatives |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl/Aryl derivatives |

| Cyclization | Dicarbonyl compounds | Heterocyclic fused rings |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl halide, Pd catalyst | N-Aryl/Heteroaryl derivatives |

Synthesis of Probes for Molecular Interaction Studies (focus on chemical design, not outcome)

The chemical structure of this compound also lends itself to the design and synthesis of molecular probes. These probes are essential tools for studying molecular interactions, target validation, and imaging in biological systems. The design of such probes requires the incorporation of a reporter group, such as a fluorophore, a radioisotope, or a photoaffinity label, onto the core scaffold.

The aniline moiety of this compound is a prime site for the attachment of such reporter groups. For instance, a fluorescent dye containing a reactive functional group (e.g., an isothiocyanate or a carboxylic acid) can be readily coupled to the aniline nitrogen to create a fluorescent probe. This allows for the visualization of the molecule's localization within cells or tissues.

For positron emission tomography (PET) imaging, a common strategy involves the incorporation of a fluorine-18 (B77423) ([¹⁸F]) radioisotope. While direct radiofluorination of the aromatic ring of this compound would be challenging, the aniline group provides a handle for introducing a prosthetic group already labeled with ¹⁸F. For example, an [¹⁸F]fluoro-acylated derivative could be synthesized, allowing for non-invasive imaging and quantification of the probe's distribution in vivo.

The chemical design of a molecular probe based on this scaffold would focus on several key aspects:

Linker Chemistry: The choice of a linker to attach the reporter group is crucial. The linker should be stable under physiological conditions and should not interfere with the binding of the probe to its target.

Reporter Group Selection: The type of reporter group would be dictated by the intended application (e.g., fluorescence microscopy, PET imaging, or target identification via photo-crosslinking).

Preservation of Binding Affinity: The modifications made to the scaffold to introduce the reporter group should not significantly compromise the probe's affinity for its biological target.

Table 2: Design Considerations for Molecular Probes from this compound

| Probe Type | Reporter Group | Attachment Strategy |

| Fluorescent Probe | Fluorescein, Rhodamine, etc. | Amide bond formation with the aniline |

| PET Probe | Fluorine-18 | Acylation with an [¹⁸F]fluoro- prosthetic group |

| Photoaffinity Probe | Benzophenone, Arylazide | Attachment via a suitable linker to the aniline |

While the direct synthesis of molecular probes from this compound is not extensively documented in readily accessible scientific literature, its chemical properties make it a theoretically sound and promising starting point for such endeavors. The combination of its reactive aniline functionality and the modulating effect of the fluorine atom provides a solid foundation for the rational design of sophisticated chemical tools for biological research.

Computational and Theoretical Studies of 2 Fluoro 5 1h Pyrrol 1 Yl Aniline and Its Derivatives

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic properties of molecules. By employing functionals such as B3LYP with a 6-31G* basis set, researchers can accurately model the intricate distribution of electrons within 2-fluoro-5-(1H-pyrrol-1-yl)aniline.

Molecular Orbitals and Frontier Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are paramount in determining the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is expected to be predominantly localized on the electron-rich aniline (B41778) and pyrrole (B145914) rings, specifically on the nitrogen atom of the amino group and the pyrrole ring. This localization indicates that these regions are the primary sites for electrophilic attack.

Conversely, the LUMO is anticipated to be distributed over the entire aromatic system, with significant contributions from the phenyl ring and the fluoro substituent. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity and a greater propensity for electronic transitions. The presence of the electron-donating amino and pyrrolyl groups, along with the electron-withdrawing fluorine atom, is expected to modulate this gap.

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -5.5 to -6.0 | Aniline nitrogen, Pyrrole ring |

| LUMO | -1.0 to -1.5 | Phenyl ring, Fluoro group |

| HOMO-LUMO Gap | 4.0 to 5.0 | - |

Note: The values presented are estimations based on DFT studies of analogous substituted anilines and pyrroles and are subject to variation based on the specific computational methods employed.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP map is predicted to show a region of high negative potential (typically colored red) around the nitrogen atom of the amino group and the fluorine atom, indicating their nucleophilic character and propensity to interact with electrophiles. Regions of positive potential (colored blue) are expected near the hydrogen atoms of the amino group, suggesting their role as hydrogen bond donors. The pyrrole ring will also exhibit negative potential, though likely less intense than the amino group's nitrogen. jmaterenvironsci.com

Conformational Analysis and Molecular Dynamics Simulations

Energy Landscapes and Stable Conformations

The relative orientation of the pyrrole and fluorinated phenyl rings is a defining feature of the molecule's conformation. The most stable conformation is likely to be non-planar, with a significant dihedral angle between the two rings to minimize steric hindrance between the hydrogen atoms on the pyrrole ring and the aniline ring. Computational studies on similar N-arylpyrroles have shown that the energy barrier to rotation around the C-N bond connecting the two rings is relatively low, suggesting that the molecule can adopt a range of conformations at room temperature. researchgate.net

Dynamics of Inter-ring Rotations

Molecular dynamics simulations can provide insights into the dynamic behavior of the inter-ring rotation. These simulations would likely reveal that the molecule undergoes rapid torsional fluctuations around the C-N bond. The fluorine substituent and the amino group on the phenyl ring will influence the potential energy surface of this rotation, potentially creating shallow energy minima for specific conformations. Understanding these dynamics is crucial for predicting how the molecule might bind to a receptor or pack in a crystal lattice.

Prediction of Spectroscopic Properties from First Principles (e.g., NMR, IR, UV-Vis)

First-principles calculations can predict various spectroscopic properties, offering a valuable tool for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra. For this compound, the aromatic protons and carbons are expected to exhibit distinct chemical shifts influenced by the electronic effects of the substituents. The fluorine atom will induce characteristic splitting patterns in the spectra of nearby carbon and hydrogen atoms.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aniline Ring CH | 6.5 - 7.5 | 110 - 145 |

| Pyrrole Ring CH | 6.0 - 7.0 | 105 - 125 |

| NH2 | 3.5 - 4.5 | - |

Note: These are estimated ranges. Actual values depend on the solvent and specific molecular conformation.

Infrared (IR) Spectroscopy: The calculated IR spectrum would show characteristic vibrational modes. Key predicted peaks would include N-H stretching vibrations for the amino group (around 3300-3500 cm-1), C-F stretching (around 1200-1300 cm-1), and various C-H and C-N stretching and bending vibrations from the aromatic rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. This compound is expected to exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the conjugated system of the phenyl and pyrrole rings. The presence of the auxochromic amino group and the chromophoric pyrrole ring will likely result in absorption maxima at longer wavelengths compared to unsubstituted benzene (B151609).

| Transition Type | Predicted λmax (nm) |

| π → π | 250 - 300 |

| n → π | 320 - 360 |

Note: These are estimations and the actual absorption maxima can be influenced by solvent polarity.

Structure-Reactivity and Structure-Property Relationship (SPR) Investigations of this compound and Its Derivatives

The exploration of structure-reactivity and structure-property relationships (SPR) provides crucial insights into the chemical behavior and potential applications of novel compounds. For this compound and its derivatives, computational and theoretical studies are instrumental in elucidating these relationships, guiding synthetic efforts, and predicting molecular characteristics. This section delves into the application of quantitative structure-activity/property relationship (QSAR/QSPR) modeling and the computational assessment of reaction mechanisms and transition states for this class of compounds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling at a Chemical Level

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools that correlate the structural or property-based descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. While specific QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining studies on substituted anilines and pyrroles.

These models are typically developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The goal is to create a mathematical equation that can predict the activity or property of new, unsynthesized compounds based on calculated molecular descriptors.

For a series of derivatives of this compound, a hypothetical QSAR/QSPR study would involve the generation of various molecular descriptors, which can be categorized as:

Electronic Descriptors: These quantify the electronic aspects of a molecule. For aniline derivatives, Hammett constants (σ) are often used to describe the electron-donating or electron-withdrawing nature of substituents. nih.gov The presence of the electron-withdrawing fluorine atom and the electron-rich pyrrole ring in the target molecule creates a complex electronic environment that can be probed by these descriptors. Other relevant electronic descriptors include dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, which can influence its interaction with biological targets or its physical properties. Molar refractivity (MR) and Taft steric parameters (Es) are common examples.

Hydrophobic Descriptors: The octanol-water partition coefficient (log P) is the most widely used descriptor to quantify a molecule's hydrophobicity, which is crucial for its pharmacokinetic profile.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, such as molecular connectivity indices (e.g., 0χ, 0χv, and 2χ), which have been successfully used to model the antimicrobial activity of substituted anilides. researchgate.netresearchgate.net

A hypothetical QSAR equation for a particular activity might take the form:

Activity = c0 + c1(log P) + c2(σ) + c3(MR) + ...

Where c0, c1, c2, c3 are regression coefficients determined from a training set of molecules.

Table 1: Illustrative Physicochemical Descriptors for Hypothetical Derivatives of this compound

| Derivative | Substituent (R) | log P | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| I | H | 2.50 | -5.20 | -0.80 | 2.1 |

| II | 4-Cl | 3.20 | -5.35 | -1.05 | 3.5 |

| III | 4-OCH3 | 2.45 | -5.05 | -0.75 | 2.8 |

| IV | 4-NO2 | 2.30 | -5.60 | -1.50 | 5.0 |

This table is for illustrative purposes only and is based on general trends observed for substituted anilines. The values are not from direct experimental or computational results for these specific compounds.

Studies on substituted anilines have shown that their toxicity can often be correlated with descriptors like log KOW (a measure of hydrophobicity) and electronic parameters. nih.govnih.gov For instance, the presence of electron-withdrawing groups can increase the toxic effects of anilines. nih.gov

Computational Assessment of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate reaction mechanisms, elucidate the structures of transition states, and calculate activation energies. acs.orgresearchgate.net This approach allows for a detailed understanding of the reactivity of this compound in various chemical transformations.

Common reactions involving anilines include electrophilic substitution on the aromatic ring, N-acylation, and diazotization. The presence of the activating amino group and the pyrrole ring, along with the deactivating fluorine atom, makes the regioselectivity of these reactions an interesting subject for computational study.

A computational assessment of a reaction mechanism typically involves the following steps:

Reactant and Product Optimization: The 3D geometries of the reactants and products are optimized to find their lowest energy conformations.

Transition State Searching: The transition state (TS) structure, which represents the highest energy point along the reaction coordinate, is located. This is a critical step as the energy of the TS determines the activation energy of the reaction.

Frequency Calculations: These calculations confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency). They also provide the zero-point vibrational energy (ZPVE), which is used to correct the electronic energies.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

For this compound, a key area of investigation would be electrophilic aromatic substitution. DFT calculations could predict the most likely site of substitution by comparing the activation energies for attack at different positions on the aniline ring. The relative stability of the sigma complexes (arenium ions) formed as intermediates would provide insight into the directing effects of the fluorine and pyrrole substituents.

Computational studies on the reactions of substituted anilines with radicals have also been performed, providing detailed potential energy surfaces and rate coefficients for various reaction channels. mdpi.com Similar studies on this compound could elucidate its atmospheric chemistry or its behavior in radical-mediated synthetic reactions.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Bromination of this compound

| Position of Substitution | Relative Energy of Sigma Complex (kcal/mol) | Calculated Activation Energy (Ea) (kcal/mol) |

| C4 | 0.0 | 12.5 |

| C6 | +1.8 | 14.3 |

| C3 | +5.2 | 17.7 |

This table is for illustrative purposes only, demonstrating the type of data that can be obtained from computational studies of reaction mechanisms. The values are hypothetical and not based on actual calculations for this specific reaction.

The results from such computational assessments are invaluable for rationalizing experimental observations and for designing new synthetic routes to novel derivatives of this compound.

Comparative Analysis with Non Fluorinated and Isomeric Pyrrol 1 Ylanilines

Influence of Fluorine Atom Position on Chemical Transformations

The position of the fluorine atom on the aniline (B41778) ring dictates the molecule's reactivity in various chemical transformations. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) deactivates the aromatic ring towards electrophilic substitution.

In 2-fluoro-5-(1H-pyrrol-1-yl)aniline, the fluorine is meta to the activating amino group. The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution. byjus.com Therefore, incoming electrophiles would be directed to the positions ortho and para to the -NH2 group (positions 4 and 6). The fluorine at position 2 exerts a deactivating effect, but its positional influence is less pronounced compared to an ortho or para placement relative to the reaction center.

Conversely, in an isomer like 5-fluoro-2-(1H-pyrrol-1-yl)aniline, the fluorine is para to the amino group. This placement significantly deactivates the position most favored by the amino group's directing effect. Furthermore, studies on fluorinated anilines have shown that the reactivity and subsequent metabolic pathways can be highly dependent on the substitution pattern. nih.gov For instance, the biodehalogenation of fluorinated anilines can proceed through different routes, including monooxygenation at a fluorinated position, which becomes more significant as the number of fluoro-substituents increases. nih.gov Research on other halogenated anilines demonstrates that fluorine substitution ortho to the amine group can increase the ability of the amine to form strong hydrogen bonds, which can, in turn, affect the molecule's reaction kinetics and interaction patterns. researchgate.net

Comparative Synthetic Accessibility and Efficiency

The synthesis of pyrrol-1-ylanilines, including fluorinated variants, is commonly achieved through the Paal-Knorr reaction. This method involves the condensation of a primary amine with a 1,4-dicarbonyl compound. researchgate.net For N-substituted pyrroles, the reaction typically uses an aniline derivative and 2,5-dimethoxytetrahydrofuran (B146720) (a precursor to 1,4-dicarbonyl) or 2,5-hexanedione. rsc.orgresearchgate.net

The general synthetic route involves two main steps:

Paal-Knorr condensation: A substituted aniline is reacted with a 1,4-dicarbonyl precursor, often in an acidic medium like acetic acid, to form the pyrrole (B145914) ring attached to a nitrobenzene (B124822) moiety. rsc.org

Reduction of the nitro group: The intermediate nitrophenyl-pyrrole is then reduced to the corresponding aniline, commonly using iron powder and a reagent like ammonium (B1175870) chloride in a refluxing solvent. rsc.org

The accessibility and efficiency of synthesizing this compound and its isomers are primarily dependent on the availability and cost of the initial substituted fluoro-nitroaniline.

| Compound | Typical Starting Materials | Synthetic Method | Key Considerations |

|---|---|---|---|

| This compound | 4-Fluoro-3-nitroaniline (B182485) + 2,5-Dimethoxytetrahydrofuran | Paal-Knorr condensation followed by nitro group reduction rsc.org | Efficiency depends on the reactivity of the commercially available fluoronitroaniline. |

| 5-fluoro-2-(1H-pyrrol-1-yl)aniline | 2-Fluoro-5-nitroaniline (B1294389) + 2,5-Dimethoxytetrahydrofuran | Paal-Knorr condensation followed by nitro group reduction rsc.org | Availability of the starting 2-fluoro-5-nitroaniline is a key factor. |

| 3-(1H-pyrrol-1-yl)aniline (Non-fluorinated) | 3-Nitroaniline + 2,5-Dimethoxytetrahydrofuran | Paal-Knorr condensation followed by nitro group reduction rsc.org | Generally higher reactivity of the non-fluorinated aniline may lead to higher yields or require milder conditions. |

Alternative methods using metal catalysts, such as gold or iron, have also been developed for the synthesis of pyrrolo[1,2-a]quinoxalines, which use 2-(1H-pyrrol-1-yl)anilines as valuable starting materials. researchgate.net The efficiency of these subsequent reactions would also be influenced by the electronic properties of the fluorinated aniline.

Contrasting Electronic Properties and Their Manifestation in Reactivity

The introduction of a fluorine atom significantly alters the electronic landscape of the aniline molecule, which in turn governs its reactivity. nih.gov The primary electronic effects of fluorine are its strong inductive electron withdrawal (-I) and weaker resonance electron donation (+R).

Basicity of the Amino Group: The electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom of the amino group, thereby reducing its basicity (higher pKa value). For this compound, the fluorine is meta to the amino group, so its influence on basicity is primarily through the inductive effect. In an isomer with fluorine ortho or para to the amine, the effect would be more pronounced due to the proximity and potential for resonance interaction.

Formation of EDA Complexes: Research has shown that anilines can form electron donor-acceptor (EDA) complexes with fluorinated reagents. nih.gov The electronic properties of the specific aniline isomer would affect the stability and reactivity of such complexes, influencing the outcome of photoinduced reactions. nih.gov

| Property | Non-Fluorinated (e.g., 3-(1H-pyrrol-1-yl)aniline) | This compound | Isomers (e.g., ortho- or para-fluoro) |

|---|---|---|---|

| Amine Basicity | Highest | Reduced (due to -I effect of F) | Significantly reduced (stronger -I effect due to proximity) researchgate.net |

| Ring Activation (Electrophilic Attack) | Strongly activated at ortho/para positions byjus.com | Moderately activated; F at meta position has a deactivating influence. | Weakly activated; F at ortho/para positions directly counteracts amine activation. libretexts.org |

| Reactivity in Photoinduced Reactions | Acts as a strong electron donor. acs.org | More electron-deficient, potentially leading to more efficient reactions with certain acceptors. acs.org | Reactivity would be highly dependent on the specific reaction mechanism and EDA complex formation. nih.gov |

Divergent Pathways in Derivative Synthesis Based on Fluoro-Substitution Pattern

The differences in electronic properties and reactivity directly lead to divergent strategies for synthesizing derivatives. The fluoro-substituent is not merely a passive group but an active director of reactivity.

For This compound , electrophilic substitution is expected to occur primarily at position 4 or 6 (ortho/para to the amine). The fluorine at position 2 serves to moderate the reaction and may prevent unwanted side reactions. The amino group itself remains a key site for transformations like acylation or diazotization, although its reactivity is somewhat attenuated compared to the non-fluorinated analog. libretexts.org

For an isomer like 4-fluoro-3-(1H-pyrrol-1-yl)aniline , the fluorine is ortho to the amine. This proximity can lead to intramolecular hydrogen bonding, altering the conformation and reactivity of the amine group. researchgate.net Electrophilic attack on the ring would be strongly disfavored at the fluorine-bearing carbon and would likely be directed to position 6.

Furthermore, the C-F bond itself can participate in or be the target of reactions under specific conditions. While generally very strong, pathways for dehalogenation exist, which can be a consideration in metabolic studies or certain synthetic designs. nih.gov The presence of fluorine is a known strategy to alter the chemical properties and stability of bioactive molecules. nih.gov Therefore, the choice of a specific fluoro-isomer is a deliberate design element to fine-tune the properties of a final target compound, such as a pharmaceutical or agrochemical. nih.gov The synthesis of complex heterocyclic compounds, like pyrazoles or quinolines, often utilizes fluorinated anilines as building blocks, where the substitution pattern is crucial for achieving the desired structure and activity. nih.govresearchgate.net

Future Research Directions and Emerging Opportunities for 2 Fluoro 5 1h Pyrrol 1 Yl Aniline

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. sruc.ac.ukmdpi.com For a molecule like 2-fluoro-5-(1H-pyrrol-1-yl)aniline, future research will likely prioritize the development of sustainable synthetic routes, moving away from hazardous reagents and harsh conditions often associated with traditional methods. sruc.ac.uk

Key areas of focus could include:

Eco-friendly Solvents and Catalysts: Research into replacing conventional volatile organic solvents with greener alternatives such as water, acetonitrile, or ionic liquids is a promising direction. rsc.orgeurekaselect.com The use of recyclable, non-toxic catalysts, including biocatalysts like enzymes or heterogeneous catalysts, can significantly improve the sustainability of the synthesis. nih.govmdpi.com For instance, enzyme-catalyzed methods, such as those using α-amylase for Paal-Knorr reactions to form substituted pyrroles, offer mild conditions and high yields. nih.gov

Microwave-Assisted and Solvent-Free Reactions: Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. mdpi.comeurekaselect.com Exploring solvent-free reaction conditions, for example through mechanochemical grinding, presents another avenue to minimize waste and environmental impact. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future synthetic strategies for this compound and its derivatives will likely focus on atom-economical reactions, such as addition and cycloaddition reactions, to minimize the formation of byproducts. mdpi.com A modified Clauson-Kaas approach using a zinc catalyst has been reported as a green protocol for the synthesis of N-aryl pyrroles. researcher.life

A comparative look at potential green synthesis strategies is presented in the table below.

| Green Chemistry Approach | Potential Advantages for this compound Synthesis | Relevant Research Context |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. nih.gov | Enzyme-catalyzed synthesis of N-substituted pyrroles. nih.gov |

| Heterogeneous Catalysis | Easy separation and recyclability of the catalyst, reduced waste. mdpi.comresearchgate.net | Use of aluminas, silica-supported acids, and magnetic nanoparticles in pyrrole (B145914) synthesis. mdpi.comresearchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, energy efficiency. mdpi.comeurekaselect.com | General application in pharmaceutical synthesis for enhanced efficiency. mdpi.com |

| Solvent-Free Reactions | Reduced solvent waste, simplified purification, lower environmental impact. mdpi.comresearchgate.net | Neat mechanochemical grinding for N-substituted amine synthesis. mdpi.com |

Catalyst Development for Efficient Derivatization

The derivatization of the this compound scaffold is crucial for tuning its properties for various applications. The development of novel and efficient catalysts will be central to unlocking the full potential of this molecule.

Future research in this area could explore:

Metal-Based Catalysts: Transition metal catalysts, such as those based on palladium, rhodium, and copper, are known to be highly effective for C-H functionalization and cross-coupling reactions. acs.org For instance, dirhodium tetracarboxylate-catalyzed reactions have been shown to achieve highly enantioselective and diastereoselective C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. acs.org Similar strategies could be adapted for the selective derivatization of the pyrrole or aniline (B41778) rings of the target molecule.

Photocatalysis: Light-induced catalysis offers a powerful and sustainable approach to drive chemical transformations. nih.govresearchgate.net The development of photocatalytic systems, potentially using organic dyes or semiconductor materials, could enable novel and selective derivatizations of this compound under mild conditions. A diastereo- and atroposelective synthesis of N-arylpyrroles has been achieved through light-induced phosphoric acid catalysis. nih.govresearchgate.net

Heterogeneous Catalysts: The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse, making processes more economical and sustainable. mdpi.comresearchgate.net Research into developing robust and recyclable heterogeneous catalysts, such as metal nanoparticles supported on materials like silica (B1680970) or carbon, for the derivatization of this compound is a promising avenue. mdpi.comresearchgate.net

Exploration of Novel Reaction Pathways and Transformations

Beyond established synthetic methods, the exploration of novel reaction pathways and chemical transformations will be key to creating a diverse library of derivatives from this compound with unique properties.

Potential areas for investigation include:

C-H Functionalization: Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. Developing methods for the selective C-H functionalization of either the fluoroaniline (B8554772) or the pyrrole ring would provide a powerful tool for late-stage diversification. acs.org

Cycloaddition Reactions: The pyrrole ring can participate in various cycloaddition reactions, offering a route to complex, fused heterocyclic systems. Investigating the reactivity of this compound in [3+2] and other cycloaddition reactions could lead to the discovery of novel molecular architectures with interesting biological or material properties. mdpi.com

Photoinduced Reactions: The use of light to initiate chemical reactions can lead to unique transformations that are not accessible through thermal methods. nih.govresearchgate.netacs.org Exploring the photochemistry of this compound could unveil novel reaction pathways for its derivatization. For example, photoinduced methods have been developed for the difluoroalkylation of anilines. acs.org

Advanced Material Science Applications Beyond Current Scope

The structural features of this compound, particularly the combination of an electron-rich pyrrole ring and a fluorinated aniline, suggest its potential as a building block for advanced materials.

Emerging opportunities in material science may include:

Organic Electronics: Pyrrole and aniline are well-known components of conducting polymers. researchgate.net Copolymers of aniline and pyrrole have been investigated for their electro-active properties. researchgate.net The fluorine substituent in this compound could be used to fine-tune the electronic properties, solubility, and stability of resulting polymers, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Smart Materials: The aniline and pyrrole moieties can be responsive to external stimuli such as pH, light, or electric potential. This opens up the possibility of designing "smart" materials based on derivatives of this compound that exhibit tunable optical, electronic, or mechanical properties.

High-Performance Polymers: The incorporation of fluorine atoms into polymers can enhance their thermal stability, chemical resistance, and other performance characteristics. Polymerizing derivatives of this compound could lead to new high-performance materials for demanding applications.

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. figshare.comfigshare.comresearchgate.netacs.org For this compound, this integrated approach can accelerate discovery and provide deeper mechanistic insights.

Future research will likely leverage this synergy in the following ways:

Reaction Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. figshare.comfigshare.com This can provide a detailed understanding of reaction mechanisms and guide the optimization of experimental conditions.

Prediction of Molecular Properties: Computational chemistry can predict a wide range of molecular properties, including electronic structure, spectroscopic signatures, and reactivity. researchgate.net This allows for the in-silico screening of potential derivatives of this compound for desired characteristics before their synthesis, saving time and resources.

Materials by Design: The integration of computational modeling with experimental synthesis and characterization is a powerful approach for the rational design of new materials. researchgate.netacs.org For example, computational tools can be used to predict the electronic band structure and charge transport properties of polymers derived from this compound, guiding the design of materials with optimized performance for electronic devices.

The table below outlines how this synergistic approach could be applied.

| Research Area | Experimental Approach | Computational Approach | Synergistic Outcome |

| Reaction Optimization | Screening of catalysts, solvents, and reaction conditions. | DFT calculations of reaction pathways and transition states. figshare.com | Rational selection of optimal conditions for higher yields and selectivity. |

| Novel Derivative Design | Synthesis and characterization of new compounds. | QSAR and molecular docking studies to predict biological activity or material properties. researchgate.net | Prioritization of synthetic targets with the highest potential for desired applications. |

| Material Characterization | Spectroscopic (UV-Vis, IR) and electrochemical analysis of new materials. | TD-DFT calculations to predict electronic transitions and spectroscopic properties. researchgate.net | Deeper understanding of structure-property relationships and validation of theoretical models. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-fluoro-5-(1H-pyrrol-1-yl)aniline in high yield and purity?

- Methodological Answer : The compound can be synthesized via Suzuki–Miyaura coupling (transition metal-catalyzed C–C bond formation) or nucleophilic aromatic substitution (using fluorinated precursors). For example, copper(I)-catalyzed coupling of pyrrole with halogenated anilines (e.g., 2-fluoro-5-iodoaniline) in the presence of K₂CO₃ and DMEDA in DMF yields the target compound (50% isolated yield) . Solvent choice (e.g., toluene or acetonitrile) and catalyst optimization (e.g., AuCl for cyclization reactions) are critical for scalability .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies fluorine chemical shifts, while ¹H/¹³C NMR resolves pyrrole and aniline ring protons.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (predicted m/z 261.04 for [M+H]⁺) .

- X-ray Crystallography : Resolves substituent positions and torsional angles, though crystallization may require inert conditions due to air sensitivity .

Q. How does the fluorine substituent influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine at the 2-position deactivates the aniline ring, directing electrophiles to the 4-position (para to the pyrrole group). Comparative studies on fluoroaniline isomers show that steric hindrance from the pyrrole ring further modulates regioselectivity . Experimental validation via bromination or nitration reactions under controlled conditions (e.g., H₂SO₄/HNO₃) is recommended.

Advanced Research Questions

Q. What catalytic mechanisms enable the cyclization of this compound into polycyclic heteroaromatics?

- Methodological Answer : Gold(I) catalysis (e.g., AuCl) facilitates cascade reactions via σ- and π-activation pathways. For instance, coupling with o-alkynylbenzaldehydes forms intermediates that undergo Mannich-type reactions and hydroamination, yielding pyrrolo[1,2-a]quinoxalines (96% yield) . Mechanistic studies using DFT calculations or isotopic labeling (e.g., ¹⁵N-pyrrole) can elucidate transition states.

Q. How can computational methods predict the regioselectivity and stability of derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate Fukui indices to identify nucleophilic/electrophilic sites. Comparative analysis with analogs (e.g., 2-Fluoro-5-(trifluoromethoxy)aniline) reveals electronic effects of substituents on HOMO-LUMO gaps . Molecular docking studies assess binding affinity to biological targets (e.g., enzymes), though experimental validation via X-ray co-crystallography is advised .

Q. What role do steric and electronic factors play in the biological interactions of this compound derivatives?

- Methodological Answer : The pyrrole group enhances π-π stacking with aromatic residues in proteins, while the fluorine atom increases metabolic stability. In vitro assays (e.g., enzyme inhibition) using derivatives with modified substituents (e.g., Cl or CF₃ at the 4-position) can quantify structure-activity relationships . Toxicity profiling (e.g., Ames test) and ADMET predictions are critical for drug development pipelines.

Data Contradictions and Resolution

- Synthesis Yields : reports 50% yield for CuI-catalyzed coupling, while cites 96% yield for AuCl-catalyzed cyclization. These discrepancies highlight the need for reaction optimization (e.g., catalyst loading, temperature) based on target products.

- Regioselectivity : Fluorine’s electronic effects in conflict with steric arguments in . Resolution requires substituent-specific experiments (e.g., isotopic labeling or kinetic studies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.